molecular formula C10H24Cl2N2O B1439899 2-[Ethyl(2-piperidinylmethyl)amino]-1-ethanol dihydrochloride CAS No. 1219963-80-0

2-[Ethyl(2-piperidinylmethyl)amino]-1-ethanol dihydrochloride

Cat. No. B1439899
M. Wt: 259.21 g/mol
InChI Key: HYBGRCIBLCWYLL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Synthesis Analysis

The synthesis of piperazine derivatives, which could be related to the synthesis of “2-[Ethyl(2-piperidinylmethyl)amino]-1-ethanol dihydrochloride”, has been discussed in a microreview . The methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing amino group, parallel solid-phase synthesis, and photocatalytic synthesis .

Scientific Research Applications

Chemical Synthesis and Derivatives

2-[Ethyl(2-piperidinylmethyl)amino]-1-ethanol dihydrochloride is involved in various chemical synthesis processes. It is used in the synthesis of Schiff and Mannich bases of isatin derivatives, as seen in the formation of substituted 4-amino-4,5-dihydro-1H-1,2,4-triazole-5-ones and their subsequent reaction with isatin and 5-chloroisatin to form Schiff bases (Bekircan & Bektaş, 2008). Additionally, it plays a role in the synthesis of 5,8-Bis-{[1-13C]-{[2-[(2-hydroxyethyl)amino]ethyl]amino}}-1,4-dihydroxy-9,10-anthracenedione dihydrochloride, a compound synthesized from [13C]-sodium cyanide (Blanz & Zeller, 1989).

Receptor Differentiation

In the field of receptor studies, modifications of 1-(3,4-dihydroxyphenyl)-2-amino-ethanol with methyl or ethyl groups have been used to change sympathomimetic activity. This modification helps in differentiating β-receptor populations into β-1 and β-2 types, as demonstrated in research on receptors responsive to isoproterenol (Lands, Ludueña & Buzzo, 1967).

Antimicrobial and Anti-inflammatory Activities

Several studies have shown the antimicrobial and anti-inflammatory activities of compounds synthesized using 2-[Ethyl(2-piperidinylmethyl)amino]-1-ethanol dihydrochloride. For instance, novel pyridine derivatives synthesized with this compound have exhibited variable and modest antimicrobial activity against bacteria and fungi (Patel, Agravat & Shaikh, 2011). Additionally, compounds like 5-(1-adamantyl)-4-arylideneamino-3-mercapto-1,2,4-triazoles and related derivatives, synthesized using this chemical, have shown good or moderate anti-inflammatory activity (Al-Omar et al., 2010).

Catalysis and Organic Synthesis

The compound is used in catalytic processes and organic synthesis. For example, zeolite-catalyzed intramolecular cyclization of 5-amino-1-pentanol to piperidine bases involves the use of 2-[Ethyl(2-piperidinylmethyl)amino]-1-ethanol dihydrochloride (Reddy, Kulkarni & Subrahmanyam, 1994).

Corrosion Inhibition

In the field of corrosion science, derivatives like 2-[{2-[bis-(2-hydroxyethyl)amino]ethyl}(2-hydroxyethyl)amino]ethanol have demonstrated effectiveness as corrosion inhibitors in certain conditions, highlighting another application of this chemical (Herrag et al., 2010).

properties

IUPAC Name

2-[ethyl(piperidin-2-ylmethyl)amino]ethanol;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H22N2O.2ClH/c1-2-12(7-8-13)9-10-5-3-4-6-11-10;;/h10-11,13H,2-9H2,1H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYBGRCIBLCWYLL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CCO)CC1CCCCN1.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H24Cl2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[Ethyl(2-piperidinylmethyl)amino]-1-ethanol dihydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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